molecular formula C9H12N2 B8793763 4-Cyclopropylbenzene-1,2-diamine

4-Cyclopropylbenzene-1,2-diamine

Cat. No.: B8793763
M. Wt: 148.20 g/mol
InChI Key: GPQQONRBFSTDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylbenzene-1,2-diamine (C₉H₁₂N₂) is an aromatic diamine featuring a cyclopropyl substituent at the para position of the benzene ring. Its structural attributes include:

  • Molecular Formula: C₉H₁₂N₂
  • SMILES: C1CC1C2=CC(=C(C=C2)N)N
  • InChI Key: GPQQONRBFSTDGZ-UHFFFAOYSA-N
  • Molecular Weight: 148.10 Da.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-cyclopropylbenzene-1,2-diamine

InChI

InChI=1S/C9H12N2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,10-11H2

InChI Key

GPQQONRBFSTDGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-cyclopropylbenzene-1,2-diamine include:

Compound Name Molecular Formula Substituent(s) Molecular Weight (Da) Notable Properties
This compound C₉H₁₂N₂ Cyclopropyl 148.10 High lipophilicity; potential instability
4-Chloro-N¹-cyclopropylbenzene-1,2-diamine C₉H₁₂ClN₂ Chloro, cyclopropyl 186.66 Increased reactivity (Cl substituent)
4-(4-Cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine C₁₅H₂₄N₄ Cyclopentyl-piperazine 260.38 Enhanced steric bulk; complex synthesis
4-(Methylsulfonyl)benzene-1,2-diamine C₇H₁₀N₂O₂S Methylsulfonyl 202.23 Polar group; improved solubility
Key Observations:

Chloro: Electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitution reactions. Methylsulfonyl: Polar sulfonyl group improves aqueous solubility but may reduce membrane permeability. Piperazine: Introduces basic nitrogen atoms, enabling hydrogen bonding and pharmacological activity.

Synthetic Challenges :

  • Diamines like 5-fluorobenzene-1,2-diamine require SnCl₂·2H₂O reduction under reflux, with instability necessitating immediate use in subsequent reactions. Similar instability is inferred for this compound due to shared diamine reactivity.

Stability and Reactivity

  • This compound: Limited stability data exist, but cyclopropyl’s strain-free structure may offer slight stability over strained rings. However, diamines generally degrade via oxidation or hydrolysis.
  • 4-Chloro Analog : Chlorine’s electron-withdrawing effect may accelerate hydrolysis under acidic conditions compared to cyclopropyl.
  • Piperazine Derivative : The bulky piperazine group likely reduces oxidation susceptibility by shielding reactive amine groups.

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